molecular formula C13H13NO4S2 B4848801 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide

Cat. No. B4848801
M. Wt: 311.4 g/mol
InChI Key: DSGKAJVCKSPOJC-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide, commonly known as BDBES, is a chemical compound that belongs to the class of sulfonamide derivatives. BDBES has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of BDBES is not fully understood. However, it has been proposed that BDBES exerts its biological effects by inhibiting certain enzymes and modulating various signaling pathways. For example, BDBES has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in the body. Additionally, BDBES has been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
BDBES has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BDBES has also been shown to possess antitumor properties by inhibiting the proliferation of cancer cells. Furthermore, BDBES has been shown to possess antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

BDBES has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Furthermore, BDBES has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations associated with using BDBES in lab experiments. For example, BDBES has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of BDBES. One potential direction is the development of BDBES-based drugs for the treatment of various diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of BDBES. Furthermore, the development of new synthetic methods for the preparation of BDBES analogs could lead to the discovery of compounds with improved biological activities. Overall, the study of BDBES has the potential to yield significant insights into the development of new drugs and the understanding of biological processes.

Scientific Research Applications

BDBES has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. BDBES has also been shown to possess potent inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-9(14-20(15,16)13-3-2-6-19-13)10-4-5-11-12(7-10)18-8-17-11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKAJVCKSPOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide
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